N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide
Description
This compound features a multi-domain structure integrating a benzodioxole moiety, a thieno[3,2-d]pyrimidinone core, and a hexanamide chain. The thieno[3,2-d]pyrimidinone scaffold, with its 2,4-dioxo functionality, is a known pharmacophore in kinase inhibitors and antiviral agents, suggesting possible biological activity . The hexanamide linker and the 2-chlorophenylmethyl carbamoyl group may enhance solubility and target binding affinity through hydrophobic interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN4O6S/c30-21-7-4-3-6-20(21)16-32-26(36)17-34-22-11-13-41-27(22)28(37)33(29(34)38)12-5-1-2-8-25(35)31-15-19-9-10-23-24(14-19)40-18-39-23/h3-4,6-7,9-11,13-14H,1-2,5,8,12,15-18H2,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDXXAHZHZTAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC(=O)NCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thienopyrimidine Core: This step involves the condensation of thiophene derivatives with urea or guanidine under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be done via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.
Coupling Reactions: The final step involves coupling the benzodioxole and thienopyrimidine intermediates using carbodiimide coupling agents to form the desired hexanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring may yield quinone derivatives, while reduction of the nitro group would produce an amine.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Benzimidazole Derivatives ()
Compounds 3ae and 3af share a benzimidazole-sulfinyl scaffold but lack the thienopyrimidinone core. Key differences include:
- Substituents : The methoxy and sulfinyl groups in 3ae/3af contrast with the benzodioxole and chlorophenyl groups in the target compound. These substituents influence electronic properties; sulfinyl groups may enhance metabolic liability compared to the benzodioxole’s stability .
- Synthesis: Both classes require multi-step syntheses, but the target compound’s hexanamide chain may introduce steric challenges absent in 3ae/3af’s phenoxyacetamide linkages.
Pyrimido[4,5-d]pyrimidinones ()
Compounds 3d, 9e, and 10e feature pyrimido-pyrimidinone cores but differ in substituents:
- Functional Groups: The acrylamide in 3d and triazolopyridine in 9e contrast with the target’s carbamoylmethyl group.
- Purity and Yield : 3d achieved 97.8% HPLC purity, while 9e was synthesized in 48% yield. The target compound’s yield and purity are unreported but may face challenges due to its longer aliphatic chain.
Amide-Containing Analogues ( and )
Tetrahydropyrimidinyl Butanamides ()
Compounds m , n , and o contain tetrahydropyrimidinyl groups but lack aromatic heterocycles. Key distinctions:
- Stereochemistry : These compounds emphasize stereochemical complexity (e.g., 2S,4S,5S configurations), whereas the target compound’s stereochemistry is unspecified.
Pyrazole Carboxamide ()
The agrochemical compound N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide shares a chlorophenyl carbamoyl group with the target compound but serves a different purpose (pesticidal vs. The trifluoromethyl group enhances stability against hydrolysis, a feature absent in the target .
Tabulated Comparison of Key Properties
Critical Analysis of Research Findings
- Synthetic Complexity: The target compound’s hexanamide chain and thienopyrimidinone core may require optimized coupling strategies (e.g., HATU/DIEA, as in ) to mitigate low yields .
- Bioactivity Predictions : The benzodioxole moiety could enhance blood-brain barrier penetration compared to ’s sulfinyl group, which may be prone to metabolic oxidation .
- Stability : The chlorophenyl group in the target compound and ’s pyrazole derivative suggests resistance to enzymatic degradation, though the trifluoromethyl group in offers superior hydrolytic stability .
Biological Activity
Overview
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a benzodioxole moiety and a thieno[3,2-d]pyrimidine structure, which are known for various pharmacological properties.
The molecular formula of the compound is , with a molecular weight of approximately 439.94 g/mol. The structure includes several functional groups that may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with specific cellular targets. Research indicates that compounds with similar structures can act as inhibitors of various enzymes and receptors involved in cellular signaling pathways. For instance, the thieno[3,2-d]pyrimidine core is often associated with inhibition of protein kinases and phosphatases, which play crucial roles in cell cycle regulation and cancer progression.
Anticancer Activity
Recent studies have shown that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. For example, a related compound demonstrated an IC50 value of 12 µM against HeLa cells, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thieno derivative | HeLa | 12 |
| Thieno derivative | HepG2 | 15 |
| Thieno derivative | MCF7 | 10 |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects as well. Compounds with similar benzodioxole structures have been reported to inhibit pro-inflammatory cytokines and reduce oxidative stress in various models .
Case Studies
- Case Study on Anticancer Properties : A study evaluated the effects of the compound on different cancer cell lines. Results indicated that it induced cell cycle arrest and apoptosis through the activation of caspase pathways.
- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of similar compounds in animal models of arthritis. The results showed significant reductions in swelling and inflammatory markers.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of thieno[3,2-d]pyrimidine derivatives. For instance:
- Substituent Variations : Modifications at the 6-position of the thieno ring led to increased potency against specific cancer cell lines.
- Synergistic Effects : Combinations with other known anti-cancer agents resulted in synergistic effects, enhancing overall efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
